
(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of organic molecule that contains a thiazolidinone group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent, and the hexyl indicates a six-carbon alkyl chain .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The structural similarity of "(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one" to certain compounds indicates potential applications in photodynamic therapy (PDT). For example, derivatives of thiazolidinones have been synthesized and characterized for their photophysical and photochemical properties, showing usefulness as photosensitizers in PDT, especially for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Thioxothiazolidinone derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. Certain derivatives inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma and prostate cancer cells, with significant tumor selectivity. This highlights their potential as prototype drugs for tumor-selective therapies (Thomas et al., 2017).
Supramolecular Chemistry
The compound's structure suggests potential applications in supramolecular chemistry. Similar thioxothiazolidinones have been studied for their hydrogen bonding capabilities, forming supramolecular structures such as dimers, chains, and sheets. This property is crucial for designing materials with specific physical and chemical properties (Delgado et al., 2005).
Synthesis and Characterization of Novel Derivatives
The versatility of thioxothiazolidinones in chemical reactions allows for the synthesis of novel derivatives with potential biological activities. Studies have reported the synthesis and characterization of new 4-thiazolidinone derivatives, exploring their antimicrobial and anticancer activities. This underscores the compound's utility as a scaffold for developing new therapeutic agents (Küçükgüzel et al., 2002).
Antimicrobial Activity
Similar structures have been evaluated for antimicrobial activities against various pathogens. The ability of these compounds to inhibit the growth of bacteria and fungi suggests potential applications in developing new antimicrobial agents. This is particularly relevant given the increasing resistance to existing antibiotics (Havrylyuk et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hexyl-4-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-3-4-5-6-10-19-16(20)15(23-17(19)22)12-18-13-8-7-9-14(11-13)21-2/h7-9,11-12,20H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIMJNPUABTRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

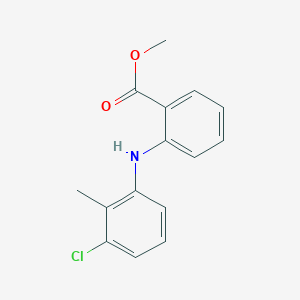
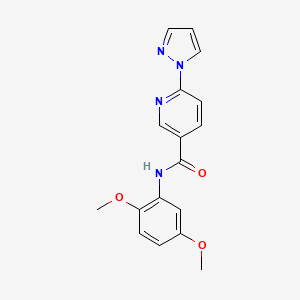

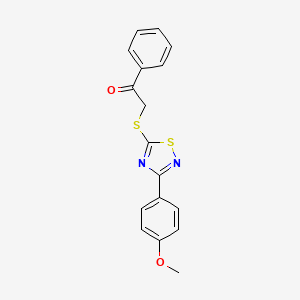
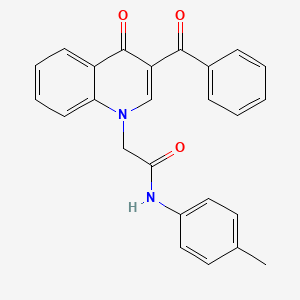
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide](/img/structure/B2768339.png)
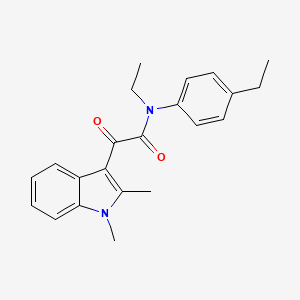
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
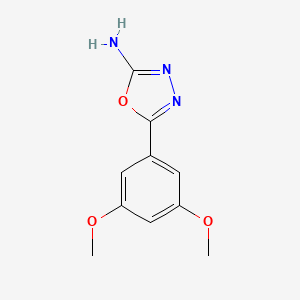

![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
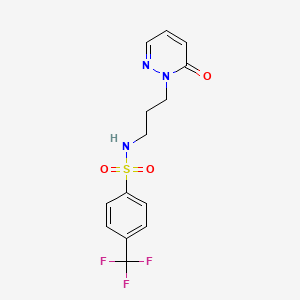
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)
